molecular formula C10H13N3O2 B8294167 2-(1H-indazol-5-ylamino)propane-1,3-diol

2-(1H-indazol-5-ylamino)propane-1,3-diol

Cat. No. B8294167
M. Wt: 207.23 g/mol
InChI Key: ZVPRGQVQZUHSGI-UHFFFAOYSA-N
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Patent
US07199147B2

Procedure details

To a solution of the N-(2,2-dimethyl-1,3-dioxan-5-yl)-1H-indazol-5-amine (23 mg, 0.0930 mmol) obtained in Example 532 in tetrahydrofuran (1 ml) was added 1N-hydrochloric acid (1 ml), and the resulting mixture was stirred at room temperature for 1.5 hours. The reaction was terminated by the use of a saturated aqueous sodium hydrogencarbonate solution, followed by extraction with ethyl acetate, whereby 2-(1H-indazol-5-ylamino)propane-1,3-diol (16 mg, 84%) was obtained.
Name
N-(2,2-dimethyl-1,3-dioxan-5-yl)-1H-indazol-5-amine
Quantity
23 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC1(C)[O:7][CH2:6][CH:5]([NH:8][C:9]2[CH:10]=[C:11]3[C:15](=[CH:16][CH:17]=2)[NH:14][N:13]=[CH:12]3)[CH2:4][O:3]1.Cl>O1CCCC1>[NH:14]1[C:15]2[C:11](=[CH:10][C:9]([NH:8][CH:5]([CH2:4][OH:3])[CH2:6][OH:7])=[CH:17][CH:16]=2)[CH:12]=[N:13]1

Inputs

Step One
Name
N-(2,2-dimethyl-1,3-dioxan-5-yl)-1H-indazol-5-amine
Quantity
23 mg
Type
reactant
Smiles
CC1(OCC(CO1)NC=1C=C2C=NNC2=CC1)C
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was terminated by the use of a saturated aqueous sodium hydrogencarbonate solution
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
N1N=CC2=CC(=CC=C12)NC(CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 16 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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